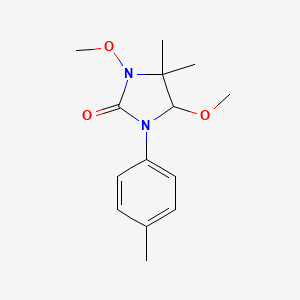
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes methoxy groups and a methylphenyl group attached to an imidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylphenyl isocyanate with 3,5-dimethoxy-4,4-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a similar methoxy substitution pattern.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
4,5-Dimethyl-1,3-dioxol-2-one: A compound used in the synthesis of various derivatives.
Uniqueness
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
61532-28-3 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3,5-dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-8-11(9-7-10)15-12(18-4)14(2,3)16(19-5)13(15)17/h6-9,12H,1-5H3 |
InChI-Schlüssel |
KBZOIWPKYHFQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)OC)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
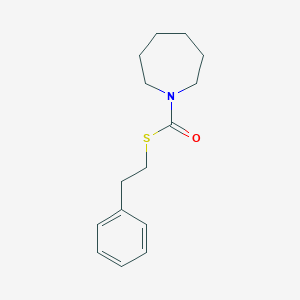
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
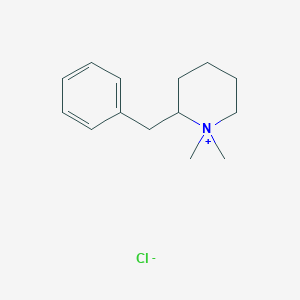
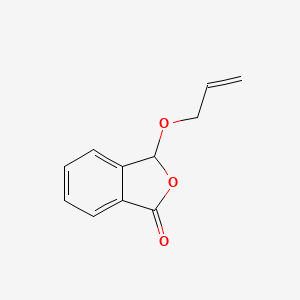
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)

![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

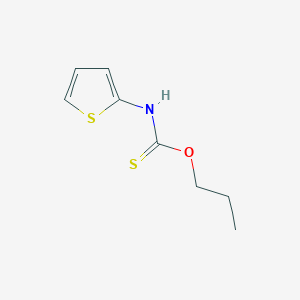
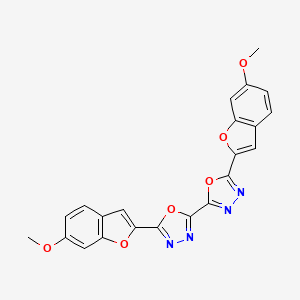
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
